

Independent Validation of R1487 Hydrochloride: A Comparative Guide for Researchers

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Compound of Interest					
Compound Name:	R1487 Hydrochloride				
Cat. No.:	B610392	Get Quote			

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **R1487 Hydrochloride**'s performance against other p38 MAP kinase inhibitors, supported by published experimental data. **R1487 Hydrochloride** is a potent and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK) with a reported IC50 of 10 nM.[1][2] This positions it as a significant tool for research into inflammatory diseases.[1]

Performance Comparison

R1487 Hydrochloride's potency is notable when compared to other well-known p38 MAPK inhibitors. The table below summarizes key quantitative data from published literature, offering a snapshot of its performance relative to alternatives. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.



Inhibitor	Target(s)	IC50 (p38α)	Dissociation Constant (Kd) for p38α	Key Cellular Effects
R1487 Hydrochloride	ρ38α, ρ38β	10 nM[1][2]	0.2 nM[3]	Inhibits LPS- induced TNFα and IL-1β production[3]
BIRB-796 (Doramapimod)	p38α, p38β, p38γ, p38δ	~0.1 nM (p38α), 38 nM (p38α)	0.1 nM	Dose-dependent reduction of IL-6[4]
SB202190	р38α, р38β2	50 nM (p38α)	38 nM	Rescues memory deficits and induces autophagy[5]
Pamapimod	ρ38α	-	-	Advanced to Phase 2 clinical trials for rheumatoid arthritis[6]
VX-702	ρ38α	-	-	Advanced to clinical trials for inflammatory diseases[7]
SCIO-469	ρ38α	-	-	Advanced to clinical trials for inflammatory diseases[7]

Signaling Pathway and Mechanism of Action

R1487 Hydrochloride exerts its effects by inhibiting the p38 MAP kinase signaling pathway. This pathway is a critical regulator of inflammatory responses.[8] It is activated by cellular stress and inflammatory cytokines, leading to the downstream production of pro-inflammatory

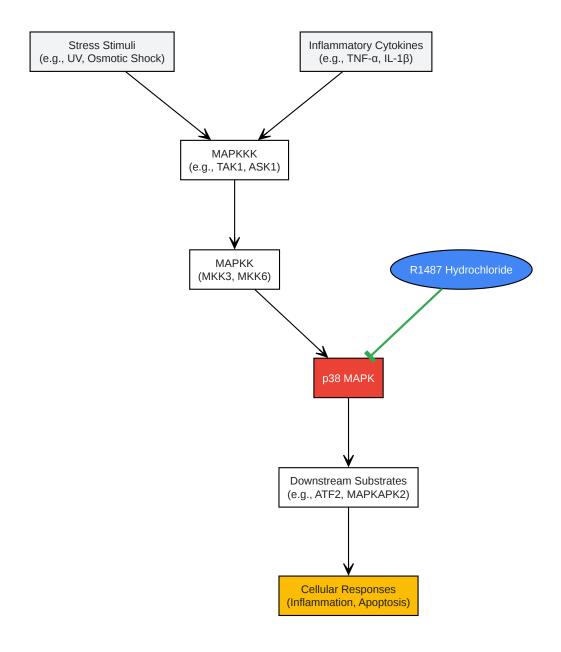




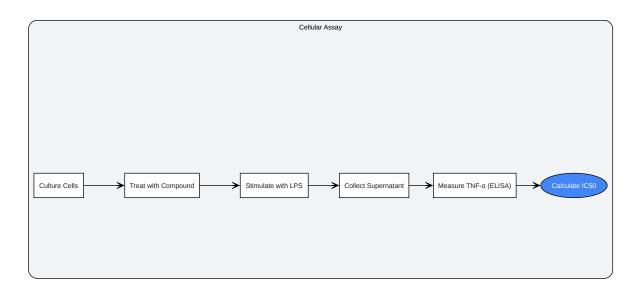


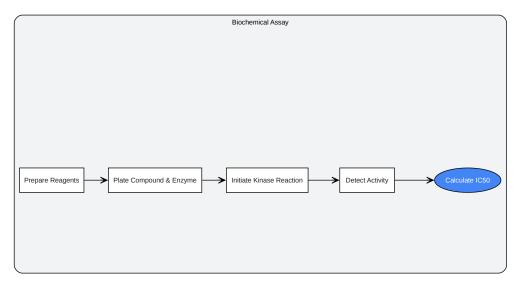
cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).[8] By inhibiting p38 α , R1487 blocks this cascade, thereby reducing the production of these inflammatory mediators.











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